molecular formula C7H8O2 B147228 2-Methylresorcinol CAS No. 608-25-3

2-Methylresorcinol

Cat. No. B147228
CAS RN: 608-25-3
M. Wt: 124.14 g/mol
InChI Key: ZTMADXFOCUXMJE-UHFFFAOYSA-N
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Description

2-Methylresorcinol is a derivative of resorcinol, featuring a methyl group at the second position of the benzene ring. This compound is utilized in various chemical syntheses and has been studied for its potential applications in different fields, including medicine and materials science.

Synthesis Analysis

The synthesis of 2-methylresorcinol-based compounds involves various chemical reactions. For instance, cyclocondensation of 5-bromo-2-hydroxybenzaldehyde with 2-methylresorcinol in the presence of concentrated HCl leads to the formation of C-5-bromo-2-hydroxyphenylcalix -2-methylresorcinarene, a compound with potential antiviral and antibacterial properties . Additionally, acid-catalyzed condensation with acetoxymethylpyrrole yields bis(pyrrolylmethyl)benzene derivatives, which are precursors for novel aromatic benziporphyrins . Furthermore, reactions with urea acetals can result in either calix resorcinols containing urea fragments or imidazolidin-2-one derivatives .

Molecular Structure Analysis

The molecular structure of 2-methylresorcinol derivatives has been elucidated using various techniques. X-ray diffraction analysis has revealed the crystalline structure of these compounds, such as the triclinic system with a chair conformation for C-5-bromo-2-hydroxyphenylcalix -2-methylresorcinarene . The molecular complexes of 2-methylresorcinol with polyethylene oxide have also been solved, showing different space groups and indicating the presence of layered organization and hydrogen bonds .

Chemical Reactions Analysis

2-Methylresorcinol participates in a variety of chemical reactions. It has been used to synthesize new colored monomers with electron-withdrawing groups, which exhibit specific color and NMR properties influenced by substituents and solvent polarity . The compound also serves as a central unit in the synthesis of banana-shaped mesogens, affecting the mesomorphic properties of the resulting compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methylresorcinol and its derivatives have been extensively studied. For example, the thermal properties and antioxidant activity of C-5-bromo-2-hydroxyphenylcalix -2-methylresorcinarene were investigated, revealing its strong antiviral and weak antibacterial activities . The mesomorphic properties of banana-shaped esters derived from 2-methylresorcinol were characterized using polarizing optical microscopy, differential scanning calorimetry, X-ray diffraction, and electro-optical investigations . Additionally, the safety assessment of 2-methylresorcinol in cosmetic applications has been conducted, indicating that it is moderately toxic when ingested orally but safe for use in cosmetics at current concentrations .

Scientific Research Applications

Co-crystallization and Crystal Engineering

  • 2-Methylresorcinol forms co-crystals with other molecules like 4,4'-bipyridine, useful in crystal engineering. This approach offers a method for engineering ternary co-crystals by replacing some loosely bound molecules with others of similar shape and size (Tothadi et al., 2011).
  • Further, cocrystallization experiments with 2-methylresorcinol and various N-bases have led to the identification of selective crystallization routes, enhancing the understanding of molecular solid formation (Mir et al., 2015).

Chemical Reactions and Synthesis

  • The reaction of 2-methylresorcinol with urea acetals has been studied, leading to the synthesis of calix[4]resorcinols and imidazolidin-2-one derivatives (Khakimov et al., 2009).
  • It is also used in the synthesis of networked polymers through a ring-opening addition reaction with benzoxazine, demonstrating its potential as a bifunctional nucleophile (Oie et al., 2012).
  • Research on the thermochemical properties of 2-methylresorcinol has also been conducted to understand its energetics in various chemical environments (Silva & Ferreira, 2009).

Biomedical Applications

  • 2-Methylresorcinol has been studied for its antimicrobial properties. A Helicosporium strain producing 2-methylresorcinol exhibited antimicrobial activity and considerable cytotoxicity against mammalian cells (Choi et al., 2012).
  • In the field of pharmacology, compounds like C-5-bromo-2-hydroxyphenylcalix[4]-2-methylresorcinarene synthesized from 2-methylresorcinol have been explored for their antiviral and antibacterial properties (Abosadiya et al., 2013).

Environmental Impact

  • 2-Methylimidazole, related to 2-methylresorcinol, has been studied for its carcinogenic potential in animals, highlighting the importance of understanding the environmental and health impacts of such compounds (Chan et al., 2008).

Miscellaneous Applications

  • 2-Methylresorcinol is also a component in the synthesis of colored monomers, with applications in dye and pigment industries (Xin et al., 2001).
  • Additionally, its derivatives have been investigated for inhibitory activity against intestinal glucosidase, relevant in diabetes research (Kato et al., 2012).

Safety And Hazards

2-Methylresorcinol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

In the field of multicomponent crystal syntheses, controlled stepwise syntheses of a selected crystalline ternary multicomponent system involving 2-methylresorcinol (MRS), tetramethyl-pyrazine (TMP), and 1,2-bis (4-pyridyl)ethane (BPE) are being developed . This could open up new avenues for the use of 2-Methylresorcinol in the future.

properties

IUPAC Name

2-methylbenzene-1,3-diol
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InChI

InChI=1S/C7H8O2/c1-5-6(8)3-2-4-7(5)9/h2-4,8-9H,1H3
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InChI Key

ZTMADXFOCUXMJE-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=CC=C1O)O
Source PubChem
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Molecular Formula

C7H8O2
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DSSTOX Substance ID

DTXSID0025571
Record name 2-Methyl-1,3-benzenediol
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Molecular Weight

124.14 g/mol
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Physical Description

Colorless to light brown solid; [EC: SCCP]
Record name 1,3-Benzenediol, 2-methyl-
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Product Name

2-Methylresorcinol

CAS RN

608-25-3
Record name 2-Methylresorcinol
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Synthesis routes and methods I

Procedure details

This product mixture is introduced into a separation vessel or series of separation vessels. This vessel or these vessels may be fractional distillation vessels. In these vessels, the mono-substituted methylresorcinol isomers are separated from unreacted resorcinol and other methylated hydroxyaromatic compounds. The boiling points of these compounds are substantially close to each other so that a good separation in a single fractional distillation vessel may be difficult. The boiling points are: m-methoxy phenol 244.3° C., 2-methylresorcinol 264° C., 4-methylresorcinol 267°-270° C., 5-methylresorcinol 287°-290° C., and resorcinol 275.9° C. and higher methylated resorcinols above 290° C. Preferably, the product mixture is fractionally distilled to obtain a fraction rich in 5-methylresorcinol and a fraction rich in 2-methylresorcinol. Also, a fraction rich in 4-methylresorcinol may be obtained. Each rich fraction is treated in a separate vessel to fractional crystallization from 1,2-dichloroethane with a varied solvent ratio. From this operation the appropriate mono-substituted resorcinol and preferably, predominantly the 5-methylresorcinol along with some 2-methylresorcinol are obtained in a pure state.
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Synthesis routes and methods II

Procedure details

The synthetic routes to an alkylresorcinol that is partially alkylated at a position other than the 4th position on the aromatic ring are multistep and give low overall yields. For example, a 50% yield of a 2-methylresorcinol is obtained by hydrogenation of resorcinol and methylation of the resulting dihydroresorcinol to 2-methylcyclohexane-1,3-dione which on treatment with bromine is converted into 4,6-dibromo-2-methylresorcinol and finally hydrogenolysis of the dibromo derivative to produce the 2-methylresorcinol. Another example is that 5-methylresorcinol can be prepared by a five-step synthesis starting with p-toluidine or a four-step synthesis starting from ethyl crotonate. The five-step synthesis involves acetylation, two-step nitration, reductive hydrogenation, and hydrolysis.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylresorcinol
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2-Methylresorcinol
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2-Methylresorcinol
Reactant of Route 4
2-Methylresorcinol
Reactant of Route 5
2-Methylresorcinol
Reactant of Route 6
2-Methylresorcinol

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